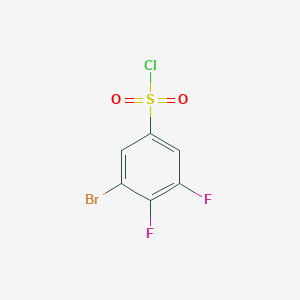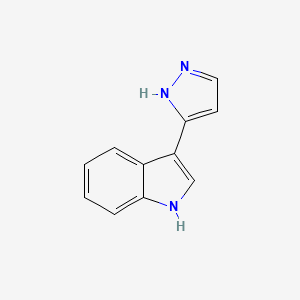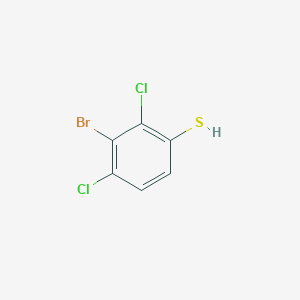
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a fluorine atom at the 4-position and a carboxamide group at the 2-position. This compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide typically involves several steps, starting from readily available precursors. One common method includes the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield, selectivity, and cost-effectiveness. The process involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced reaction conditions, such as controlled temperature, pressure, and the use of catalysts to improve efficiency and reduce by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can replace the fluorine atom under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, influencing its biological activity. The compound may inhibit or activate target proteins, modulating various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2-carboxamide: Similar structure but with an amino group instead of fluorine.
(2R,4R)-4-Methylpyrrolidine-2-carboxamide: Features a methyl group at the 4-position.
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide: Contains a hydroxyl group at the 4-position .
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide’s uniqueness lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it valuable in drug design and other applications .
Propriétés
Formule moléculaire |
C5H9FN2O |
|---|---|
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
(2R,4R)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m1/s1 |
Clé InChI |
UMTORPRXIWIVFS-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@H](CN[C@H]1C(=O)N)F |
SMILES canonique |
C1C(CNC1C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


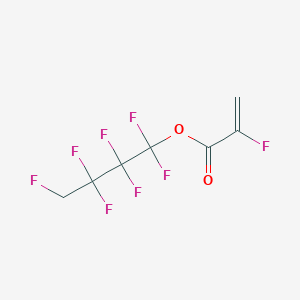

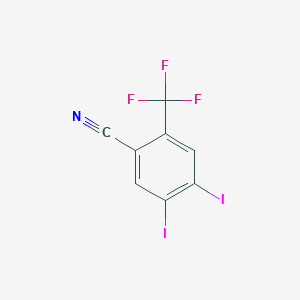
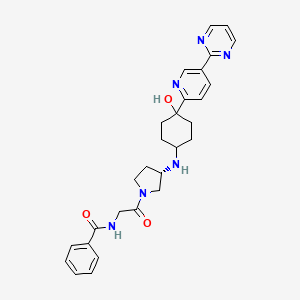
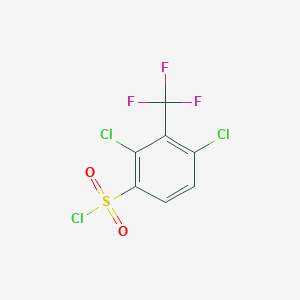
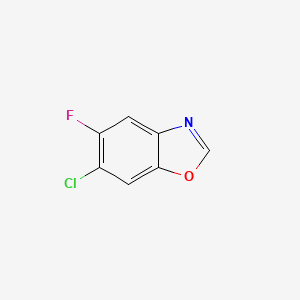
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
